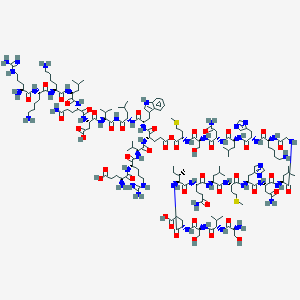![molecular formula C14H11ClO3 B222422 4-[(2-Chlorobenzyl)oxy]benzoic acid CAS No. 84403-78-1](/img/structure/B222422.png)
4-[(2-Chlorobenzyl)oxy]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(2-Chlorobenzyl)oxy]benzoic acid” is a chemical compound with the molecular formula C14H11ClO3 and a molecular weight of 262.69 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for “4-[(2-Chlorobenzyl)oxy]benzoic acid” is 1S/C14H11ClO3/c15-13-4-2-1-3-11(13)9-18-12-7-5-10(6-8-12)14(16)17/h1-8H,9H2,(H,16,17) .Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-inflammatory Potential
4-[(2-Chlorobenzyl)oxy]benzoic acid, related to salicylic acid derivatives, has been studied for its potential in pharmaceutical applications, primarily for its analgesic and anti-inflammatory activities. These compounds are known for inhibiting cyclooxygenase (COX), a key enzyme in pain and inflammation pathways. Despite some derivatives inducing gastric toxicity, new compounds in this family, like 3-CH2Cl, are being researched as alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) due to their promising COX-2 specificity and a better toxicity profile. This makes them potential candidates for new drug development, particularly in the realm of pain management and inflammation control (Tjahjono et al., 2022).
Food and Feed Additive Uses
Compounds related to benzoic acid, including 4-[(2-Chlorobenzyl)oxy]benzoic acid, have applications as food and feed additives. These compounds demonstrate antimicrobial and antifungal properties, making them useful as preservatives. Recent studies highlight their role in promoting gut functions such as digestion, absorption, and barrier functions in piglets and porcine intestinal epithelial cells. These findings indicate that benzoic acid derivatives might improve gut health via regulating enzyme activity, redox status, immunity, and microbiota. However, it's crucial to maintain appropriate levels to avoid adverse effects on gut health (Mao et al., 2019).
Herbicide Degradation and
Environmental ImpactThe degradation processes and environmental impact of compounds like 4-[(2-Chlorobenzyl)oxy]benzoic acid are also a research focus, especially when they are structurally similar to herbicides like nitisinone. Understanding the stability of these compounds under various conditions, such as pH, temperature, and exposure to UV radiation, is crucial. Studies using LC-MS/MS techniques have shed light on the stability of these compounds and identified major degradation products. This research is vital for comprehending the environmental behavior of these compounds and their potential impacts when used as herbicides or in other capacities (Barchańska et al., 2019).
Environmental Risk and Remediation
Chlorobenzenes, closely related to 4-[(2-Chlorobenzyl)oxy]benzoic acid, pose environmental risks due to their toxicity and persistence. Understanding the fate and degradation pathways of these compounds in the environment, especially in soil, is critical for assessing their environmental risk and developing remediation strategies. Techniques that combine dechlorination with biodegradation or biomineralization offer promising approaches for the remediation of soils contaminated with these compounds (Brahushi et al., 2017).
Wirkmechanismus
Target of Action
It is used in proteomics research , indicating that it may interact with proteins or other biomolecules.
Mode of Action
Benzylic compounds are known to undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially be involved in the compound’s interaction with its targets.
Result of Action
Eigenschaften
IUPAC Name |
4-[(2-chlorophenyl)methoxy]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-13-4-2-1-3-11(13)9-18-12-7-5-10(6-8-12)14(16)17/h1-8H,9H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPILWQCXDRPDBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601278785 |
Source


|
| Record name | 4-[(2-Chlorophenyl)methoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601278785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chlorobenzyl)oxy]benzoic acid | |
CAS RN |
84403-78-1 |
Source


|
| Record name | 4-[(2-Chlorophenyl)methoxy]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84403-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2-Chlorophenyl)methoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601278785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B222360.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B222361.png)

![3-[4-(Benzyloxy)phenoxy]pyrrolidine](/img/structure/B222371.png)
![4-[(2-Chlorophenyl)methoxy]-3-methoxybenzamide](/img/structure/B222390.png)

![N-{4-[(acetylcarbamothioyl)amino]phenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B222403.png)
![N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide](/img/structure/B222423.png)

![Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(2-methylphenyl)carbamoyl]prop-2-enoate](/img/structure/B222430.png)


